2-(4-Isopropoxyphenyl)acetic acid

Descripción general

Descripción

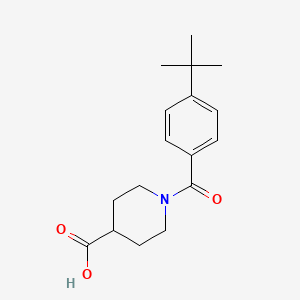

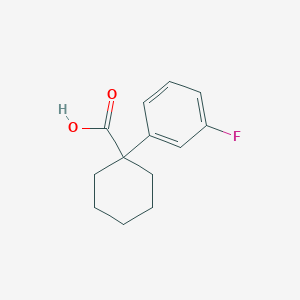

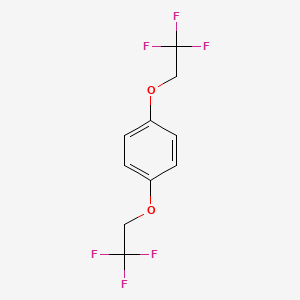

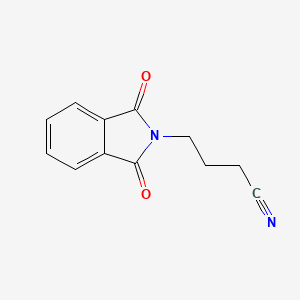

“2-(4-Isopropoxyphenyl)acetic acid” is a chemical compound with the CAS Number: 55784-07-1. It has a molecular weight of 194.23 and its IUPAC name is (4-isopropoxyphenyl)acetic acid .

Synthesis Analysis

The synthesis of “2-(4-Isopropoxyphenyl)acetic acid” can be achieved through various methods. For instance, one method involves the use of borane in tetrahydrofuran with occasional ice cooling for 1 hour, followed by 2 hours of further reaction . Another method involves the use of potassium carbonate in N,N-dimethyl-formamide for 29 hours under heating conditions .Molecular Structure Analysis

The InChI code for “2-(4-Isopropoxyphenyl)acetic acid” is 1S/C11H14O3/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3, (H,12,13) and the InChI key is VCZQMZKFNJPYBI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“2-(4-Isopropoxyphenyl)acetic acid” is a solid at room temperature. It has a density of 1.1±0.1 g/cm^3, a boiling point of 324.4±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 59.8±3.0 kJ/mol and the flash point is 124.4±14.4 °C .Aplicaciones Científicas De Investigación

Organic Synthesis

2-(4-Isopropoxyphenyl)acetic acid: is used as an intermediate in organic synthesis. Its structure, containing both an aromatic ring and a carboxylic acid function, makes it a versatile building block for the synthesis of various organic compounds. It can be used to prepare esters, amides, and other derivatives that have applications in pharmaceuticals, agrochemicals, and dyes .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of bioactive molecules. Its isopropoxy group can be modified to create new pharmacophores for drug discovery. Researchers can use it to develop novel compounds with potential therapeutic effects against diseases such as cancer, inflammation, and neurological disorders .

Material Science

The phenylacetic acid moiety of 2-(4-Isopropoxyphenyl)acetic acid is beneficial in material science. It can be incorporated into polymers to enhance their properties, such as thermal stability, rigidity, and resistance to degradation. This makes it valuable for creating advanced materials for aerospace, automotive, and electronics applications .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry. Due to its well-defined structure and purity, it can help in calibrating instruments or validating analytical methods, such as HPLC and mass spectrometry, which are crucial for quality control in various industries .

Agricultural Research

In agricultural research, 2-(4-Isopropoxyphenyl)acetic acid can be used to synthesize herbicides and growth regulators. Its structure allows for the creation of compounds that can selectively target weed species or modulate plant growth, contributing to increased crop yields and sustainable farming practices .

Environmental Studies

Environmental scientists can use this compound to study the degradation of aromatic compounds in the environment. It can serve as a model compound to understand the fate of similar pollutants and help in developing strategies for environmental remediation .

Mecanismo De Acción

Pharmacokinetics

The pharmacokinetic properties of 2-(4-Isopropoxyphenyl)acetic acid are as follows :

- Absorption : The compound has high gastrointestinal absorption .

- Distribution : It is permeable to the blood-brain barrier (BBB), indicating that it can distribute into the central nervous system .

- Metabolism and Excretion : Information on the metabolism and excretion of this compound is currently unavailable .

The compound’s ADME properties could potentially impact its bioavailability, but more research is needed to confirm this.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Isopropoxyphenyl)acetic acid. Specific details about how these factors influence this compound are currently unavailable .

Propiedades

IUPAC Name |

2-(4-propan-2-yloxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZQMZKFNJPYBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355406 | |

| Record name | Benzeneacetic acid, 4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isopropoxyphenyl)acetic acid | |

CAS RN |

55784-07-1 | |

| Record name | Benzeneacetic acid, 4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine](/img/structure/B1331324.png)